![molecular formula C11H14FN B2808339 2-[(3-Fluorophenyl)methyl]pyrrolidine CAS No. 1016499-34-5](/img/structure/B2808339.png)
2-[(3-Fluorophenyl)methyl]pyrrolidine
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Overview
Description
“2-[(3-Fluorophenyl)methyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “2-[(3-Fluorophenyl)methyl]pyrrolidine” is characterized by a pyrrolidine ring attached to a 3-fluorophenyl group via a methylene bridge . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antimicrobial Activity
Pyrrolidine derivatives have been found to exhibit antimicrobial activity . They could potentially be used in the development of new antibiotics, especially as resistance to existing drugs becomes a growing concern.
Antiviral Activity
Some pyrrolidine derivatives have shown antiviral properties . This suggests that “2-[(3-Fluorophenyl)methyl]pyrrolidine” could potentially be used in antiviral drug development.
Anticancer Activity
Pyrrolidine derivatives have been associated with anticancer activity . They could potentially be used in the development of new cancer therapies.
Anti-inflammatory Activity
Pyrrolidine derivatives have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Anticonvulsant Activity
Pyrrolidine derivatives have been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Cholinesterase Inhibition
Pyrrolidine derivatives have been associated with cholinesterase inhibition . This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s.
Carbonic Anhydrase Inhibition
Pyrrolidine derivatives have been found to inhibit carbonic anhydrase . This enzyme is involved in many biological processes, suggesting a wide range of potential applications.
Drug Research and Development
Pyrrolidine derivatives are often used as intermediates in drug research and development . “2-[(3-Fluorophenyl)methyl]pyrrolidine” could potentially be used in the synthesis of new drug candidates.
Future Directions
Pyrrolidine derivatives, including “2-[(3-Fluorophenyl)methyl]pyrrolidine”, have potential in the development of new biologically active compounds and drug candidates . They are present in many natural products and pharmacologically important agents, and their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring is a common feature in many biologically active compounds . This suggests that 2-[(3-Fluorophenyl)methyl]pyrrolidine may interact with a variety of biological targets.
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity , suggesting that 2-[(3-Fluorophenyl)methyl]pyrrolidine may selectively influence certain biochemical pathways.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring and its derivatives in bioactive molecules suggests that this compound may have a significant impact at the molecular and cellular level .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates , suggesting that environmental factors could potentially influence the action of 2-[(3-Fluorophenyl)methyl]pyrrolidine.
properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXGOHHNQHZIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1016499-34-5 |
Source
|
Record name | 2-[(3-fluorophenyl)methyl]pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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